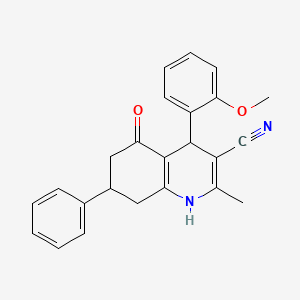![molecular formula C25H30N2O3 B5082718 2,6-dimethoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B5082718.png)
2,6-dimethoxy-4-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenolic compounds, such as the one you’re asking about, are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . They are often involved in the ability of a plant to prevent microbial growth .
Synthesis Analysis
The synthesis of phenolic compounds can be complex and varies greatly depending on the specific compound. A common method involves the reaction of phenol with formaldehyde .Molecular Structure Analysis
The molecular structure of phenolic compounds consists of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . The exact structure can vary greatly depending on the specific compound .Chemical Reactions Analysis
Phenolic compounds can undergo a variety of chemical reactions, including oxidation and reduction reactions .Physical and Chemical Properties Analysis
Phenolic compounds are typically white, crystalline solids that are slightly soluble in water . They have a characteristic aromatic smell and are often used in the manufacture of plastics and resins .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study of phenolic compounds is a very active area of research, with new compounds being synthesized and their properties being studied . Future research will likely focus on developing new synthesis methods, studying the properties of these compounds, and exploring their potential uses in various industries .
Propiedades
IUPAC Name |
2,6-dimethoxy-4-[(14-methyl-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-6-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-16-8-9-20-19(12-16)18-6-4-7-21-24(18)27(20)11-5-10-26(21)15-17-13-22(29-2)25(28)23(14-17)30-3/h8-9,12-14,21,28H,4-7,10-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEGIMIGWSUBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCCN(C4C3=C2CCC4)CC5=CC(=C(C(=C5)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5082644.png)
![2-amino-5-[(4-nitrophenyl)sulfanyl]-6-phenyl-4-(pyridin-3-yl)-4H-pyran-3-carbonitrile](/img/structure/B5082650.png)
![N-{1-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5082670.png)
![2-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5082677.png)
![2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE](/img/structure/B5082681.png)
![2-phenyl-4-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5082695.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5082702.png)
![2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(3-methoxypropyl)acetamide](/img/structure/B5082710.png)
![4-[(2-Bromophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B5082711.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide](/img/structure/B5082722.png)


![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B5082751.png)
